molecular formula C5H4BrN3O2 B015595 2-Amino-3-bromopyrazine-5-carboxylic acid CAS No. 887352-34-3

2-Amino-3-bromopyrazine-5-carboxylic acid

Cat. No.: B015595
CAS No.: 887352-34-3
M. Wt: 218.01 g/mol
InChI Key: ZWJHDIXBWPBYGD-UHFFFAOYSA-N
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Description

2-Amino-3-bromopyrazine-5-carboxylic acid is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 3-position, and a carboxylic acid group at the 5-position. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-bromopyrazine-5-carboxylic acid typically involves the bromination of 2-amino-5-carboxypyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. The general reaction scheme is as follows:

    Starting Material: 2-Amino-5-carboxypyrazine

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or another suitable solvent

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Large-scale bromination: Using industrial-grade bromine and solvents.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Ensuring the product meets specific purity and quality standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromopyrazine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

    Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyrazines.

    Coupling Products: Formation of biaryl or heteroaryl compounds.

    Oxidation/Reduction Products: Modified pyrazine derivatives with altered oxidation states.

Scientific Research Applications

2-Amino-3-bromopyrazine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-amino-3-bromopyrazine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrazine-3-carboxylic acid: Similar structure but with different substitution pattern.

    2-Amino-3-chloropyrazine-5-carboxylic acid: Chlorine atom instead of bromine.

    2-Amino-3-iodopyrazine-5-carboxylic acid: Iodine atom instead of bromine.

Uniqueness

2-Amino-3-bromopyrazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

5-amino-6-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJHDIXBWPBYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400954
Record name 5-Amino-6-bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-34-3
Record name 5-Amino-6-bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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